N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine
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Overview
Description
N-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine is a complex organic compound that features a unique combination of benzoxazole, piperidine, and purine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine typically involves multi-step organic synthesis. The process begins with the preparation of the benzoxazole and piperidine intermediates, which are then coupled with a purine derivative under specific reaction conditions. The key steps include:
Formation of Benzoxazole Intermediate: This involves the cyclization of an o-aminophenol with a carboxylic acid derivative.
Synthesis of Piperidine Intermediate: This step involves the alkylation of piperidine with an appropriate alkyl halide.
Coupling Reaction: The benzoxazole and piperidine intermediates are coupled with a purine derivative using a suitable coupling agent, such as EDCI or DCC, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-9H-purin-6-amine
- N-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-2-amine
Uniqueness
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-25-12-23-16-17(21-11-22-18(16)25)20-10-13-6-8-26(9-7-13)19-24-14-4-2-3-5-15(14)27-19/h2-5,11-13H,6-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWOQNHFVGBNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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